1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione
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Overview
Description
1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles, which are then alkylated to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indolisation and N-alkylation steps to achieve higher yields and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and spirocyclic moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 1-methyl-5’-phenylspiro(indoline-3,3’-(3H)pyrazol)-2-one
- 1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Uniqueness: 1’-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23N3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1'-benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H23N3O3/c1-17-22-23(25(32)30(24(22)31)19-12-6-3-7-13-19)27(28-17)20-14-8-9-15-21(20)29(26(27)33)16-18-10-4-2-5-11-18/h2-15,17,22-23,28H,16H2,1H3 |
InChI Key |
ZKLSTLYBTHUDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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